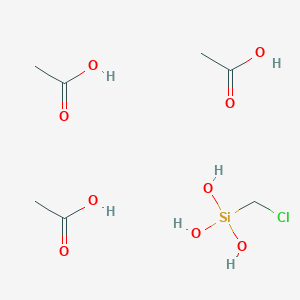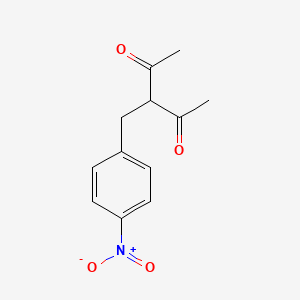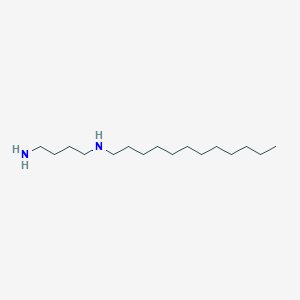
N~1~-Dodecylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Dodecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a butane backbone with two amine groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylbutane-1,4-diamine typically involves the reaction of dodecylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the carbon atoms bonded to the bromine atoms, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of N1-Dodecylbutane-1,4-diamine may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Dodecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N~1~-Dodecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-Dodecylbutane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The long dodecyl chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
N~1~-Hexylbutane-1,4-diamine: Similar structure but with a shorter hexyl chain.
N~1~-Octylbutane-1,4-diamine: Similar structure but with an octyl chain.
Uniqueness
N~1~-Dodecylbutane-1,4-diamine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobic interactions, making it more effective in applications involving lipid membranes and hydrophobic environments.
Propiedades
Número CAS |
53860-66-5 |
|---|---|
Fórmula molecular |
C16H36N2 |
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
N'-dodecylbutane-1,4-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17/h18H,2-17H2,1H3 |
Clave InChI |
FNOMOLVTRWMYBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
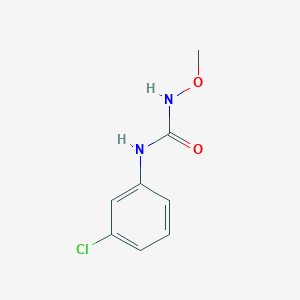
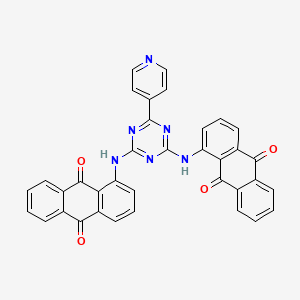
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
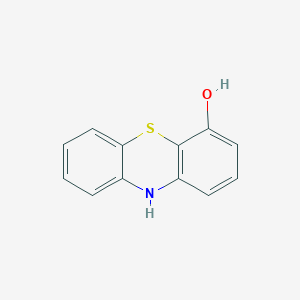
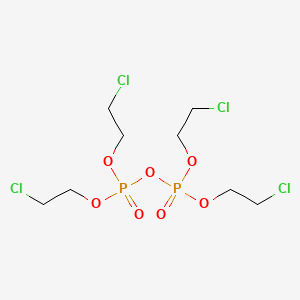
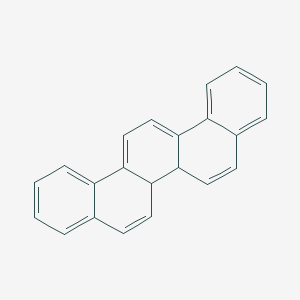
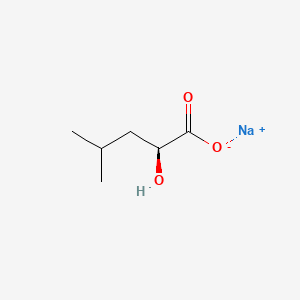
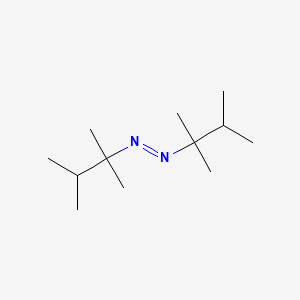

methanethione](/img/structure/B14637600.png)
